molecular formula C25H21N5O3 B2951285 3-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031934-49-2

3-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Número de catálogo: B2951285
Número CAS: 1031934-49-2
Peso molecular: 439.475
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a potent and selective chemical probe targeting the Poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1 and PARP2. Its primary research value lies in the investigation of the DNA damage response (DDR) pathway and the development of novel anticancer strategies. PARP enzymes are critical for the repair of single-strand breaks (SSBs) via the base excision repair pathway; inhibition of PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate double-strand breaks (DSBs) during DNA replication. In cells with homologous recombination (HR) deficiency, such as those harboring BRCA1 or BRCA2 mutations, this synthetic lethality effect induces genomic instability and cell death. This compound is therefore a critical tool for studying synthetic lethality in cancer models, validating new combination therapies with DNA-damaging agents like chemotherapeutics or radiation, and exploring mechanisms of PARP inhibitor resistance. Research utilizing this inhibitor has expanded into understanding its potential in non-oncological contexts where PARP activity is implicated, such as in inflammatory diseases and neurological conditions, by modulating cellular responses to oxidative stress. Its unique triazoloquinazoline scaffold contributes to high-affinity binding to the NAD+ site of the PARP catalytic domain, making it a valuable asset for structural biology studies and for probing the intricate roles of PARylation in cellular physiology.

Propiedades

IUPAC Name

3-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3/c1-33-19-10-7-17(8-11-19)22-23-27-25(32)20-12-9-18(15-21(20)30(23)29-28-22)24(31)26-14-13-16-5-3-2-4-6-16/h2-12,15,29H,13-14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEKQMYVQITKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 3-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps. One common synthetic route includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The methoxyphenyl group may undergo oxidative demethylation under strong oxidizing agents (e.g., KMnO₄ or CrO₃), though direct experimental data for this compound is limited. Analogous quinazolines show oxidation at electron-rich aromatic systems, yielding quinone-like derivatives12.

Example Pathway:

4 MethoxyphenylKMnO4/H+4 HydroxyphenylOxidationQuinone derivative\text{4 Methoxyphenyl}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{4 Hydroxyphenyl}\xrightarrow{\text{Oxidation}}\text{Quinone derivative}

Reduction Reactions

The 5-oxo group in the quinazoline ring is reducible. Hydrogenation (H₂/Pd-C) or borohydride agents (NaBH₄) can reduce the carbonyl to a hydroxyl group, forming 5-hydroxy derivatives12.

Reaction Conditions:

ReagentConditionsProduct
H₂, Pd/C60°C, EtOH5-hydroxyquinazoline derivative
NaBH₄RT, MeOHPartial reduction observed

Nucleophilic Substitution

The electron-deficient quinazoline core allows nucleophilic substitution. For example:

  • Amination: Reaction with NH₃ or amines at the C2/C4 positions1.

  • Halogenation: Electrophilic attack by Cl₂ or Br₂ in the presence of Lewis acids (e.g., FeCl₃)1.

Example with Ammonia:

Quinazoline+NH3Δ2 Aminoquinazoline derivative\text{Quinazoline}+\text{NH}_3\xrightarrow{\Delta}\text{2 Aminoquinazoline derivative}

Hydrolysis of the Carboxamide Group

The carboxamide group hydrolyzes under acidic or basic conditions to form a carboxylic acid. This is critical for prodrug activation32.

Conditions and Outcomes:

ConditionReagentProduct
AcidicHCl (6M), reflux8-Carboxylic acid derivative
BasicNaOH (2M), 80°CSodium carboxylate salt

Cyclization and Ring-Opening Reactions

The triazole-quinazoline system may undergo further cyclization or ring-opening under specific conditions12:

  • Thermal Cyclization: Heating with PCl₅ forms fused pyridine derivatives.

  • Acid-Catalyzed Ring-Opening: HCl/EtOH cleaves the triazole ring, yielding open-chain intermediates.

Thermal Cyclization Example:

TriazoloquinazolinePCl5,120CPyrido 2 3 d pyrimidine derivative\text{Triazoloquinazoline}\xrightarrow{\text{PCl}_5,120^\circ \text{C}}\text{Pyrido 2 3 d pyrimidine derivative}

Comparative Analysis with Related Compounds

Reactivity trends for similar triazoloquinazolines are summarized below32:

Compound ClassKey ReactionYield (%)Reference
Triazolo[4,3-a]quinazolinesPd-Catalyzed Cross-Coupling75–85
FuroquinolinesCyclization with o-Toluidine60
PyrroloquinazolinesReductive Amination82

Key Research Findings

  • Hydrolysis Specificity : The carboxamide group hydrolyzes 3× faster in acidic vs basic media3.

  • Reduction Selectivity : NaBH₄ selectively reduces the 5-oxo group without affecting the triazole ring2.

  • Substitution Limitations : Electron-withdrawing groups (e.g., nitro) on the quinazoline ring hinder nucleophilic substitution1.

Data Tables

pHHalf-life (h)Activation Energy (kJ/mol)
12.545.2
748.378.9
1312.162.4

Table 2: Oxidation Products Identified via LC-MS

m/zProposed StructureRelative Abundance (%)
455Demethylated quinone derivative34.7
471Epoxide intermediate12.1

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it could inhibit the activity of kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological disorders .

Comparación Con Compuestos Similares

Structural Analogues

Table 2: Anticancer Screening Data (10⁻⁵ M Concentration)
Compound Class/Example Cell Line (Most Active) Growth Inhibition (%) Notes References
Thieno[3,2-e]triazolo[1,5-a]pyrimidines (e.g., Compound 3b) LOX IMVI Melanoma 27% Moderate activity; low solubility
[1,2,3]Triazolo[1,5-a]quinazolines (e.g., Compound 6a) Renal Cancer UO-31 81.85% GP* Low mean growth inhibition
Target Compound Analogs (e.g., E543-0690) Not tested N/A Structural data only

*GP = Percent growth (higher values indicate lower efficacy).

Key Findings:
  • Thieno-fused triazolopyrimidines (e.g., 3b) show moderate anticancer activity but suffer from poor solubility, limiting cellular uptake .
  • Aryl-fused triazoloquinazolines (e.g., 6a) exhibit weaker activity compared to thieno analogs, likely due to reduced planarity and target engagement .
  • Savirin demonstrates antimicrobial activity against Staphylococcus aureus, highlighting the versatility of the triazoloquinazoline scaffold .

Actividad Biológica

3-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of quinazoline derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on various research findings and case studies.

Chemical Structure and Properties

The molecular formula of 3-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is C27H25N5O3. The compound features a quinazoline core structure that is modified with a triazole ring and various substituents that influence its biological activity.

Anticancer Activity

Research has demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, derivatives similar to 3-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline have been evaluated for their cytotoxic effects against various cancer cell lines.

A study highlighted that certain quinazoline derivatives showed IC50 values ranging from 0.009 to 0.026 µM against the epidermal growth factor receptor (EGFR), indicating potent anticancer activity . The mechanism involves the inhibition of kinases associated with cancer cell proliferation.

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Quinazolines have been reported to display activity against a range of bacteria and fungi. The mechanism of action typically involves interference with microbial DNA synthesis or inhibition of specific enzymes critical for microbial survival .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects. Research has indicated that quinazoline derivatives can inhibit tumor necrosis factor-alpha (TNF-α) production in vitro, suggesting their potential as therapeutic agents in inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of quinazoline derivatives against the A549 lung cancer cell line. Among them, compounds structurally related to 3-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline demonstrated significant cytotoxicity with mechanisms involving EGFR inhibition.

Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial screening of quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited promising antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

The biological activity of 3-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition: The compound may inhibit key kinases involved in cancer progression.
  • Receptor Modulation: It could modulate neurotransmitter receptors relevant in neurological disorders.
  • Enzyme Interference: The antimicrobial effects are likely due to interference with essential microbial enzymes.

Comparative Analysis

Compound NameBiological ActivityIC50 (µM)Reference
Compound AEGFR Inhibitor0.009
Compound BAntimicrobial<10
Compound CAnti-inflammatoryN/A

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation reactions. A typical approach involves:
  • Step 1 : Formation of the triazoloquinazoline core through cyclization of substituted quinazoline precursors under reflux with acetic acid .
  • Step 2 : Introduction of the 4-methoxyphenyl group via Ullmann coupling or nucleophilic aromatic substitution, optimized at 80–100°C with a palladium catalyst .
  • Step 3 : Carboxamide functionalization using 2-phenylethylamine in the presence of coupling agents like EDCI/HOBt .
    Key yield optimization strategies include controlling reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst loading .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to confirm ≥95% purity .
  • Structural Confirmation :
  • 1H/13C NMR : Peaks for methoxy protons (~δ 3.8 ppm), aromatic protons (δ 6.8–8.2 ppm), and carboxamide carbonyl (δ ~165 ppm) .
  • LC-MS : Molecular ion peak matching the theoretical mass (e.g., m/z 457.2 [M+H]+) .
  • Melting Point : Consistency with literature values (e.g., 196–198°C for analogous triazoloquinazolines) .

Q. How can researchers assess the compound’s preliminary bioactivity?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC50 determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM .
  • Controls : Include reference inhibitors (e.g., gefitinib for EGFR) and solvent-only controls to validate specificity .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group position) influence biological activity?

  • Methodological Answer :
  • SAR Studies :

Synthesize analogs with methoxy groups at ortho/meta positions (e.g., 3-methoxyphenyl vs. 4-methoxyphenyl) .

Replace the phenylethyl group with alkyl/heteroaryl chains to modulate lipophilicity .

  • Data Analysis :
  • Compare IC50 values across analogs to identify critical substituents.
  • Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer :
  • Hypothesis Testing :

Verify synthetic intermediates to rule out side reactions (e.g., unintended oxidation of methoxy groups) .

Use 2D NMR (COSY, HSQC) to assign overlapping proton signals .

  • Alternative Techniques :
  • X-ray crystallography (if crystals are obtainable via slow methanol evaporation) .
  • DFT calculations to predict NMR chemical shifts and validate experimental data .

Q. What strategies are recommended for designing target-specific assays?

  • Methodological Answer :
  • Target Selection : Prioritize proteins with structural homology to known triazoloquinazoline targets (e.g., Aurora kinases) .
  • Assay Design :

Fluorescence Polarization : For real-time binding kinetics (e.g., using FITC-labeled ATP competitors) .

Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .

  • Data Interpretation :
  • Use statistical tools (e.g., GraphPad Prism) for dose-response curves and significance testing (p < 0.05) .

Q. How can computational methods enhance experimental design for this compound?

  • Methodological Answer :
  • In Silico Tools :

Molecular Dynamics Simulations : Predict binding stability in protein active sites (e.g., using GROMACS) .

ADMET Prediction : Use SwissADME to estimate solubility, permeability, and metabolic stability .

  • Validation : Cross-check computational results with experimental logP (e.g., shake-flask method) and microsomal stability assays .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.